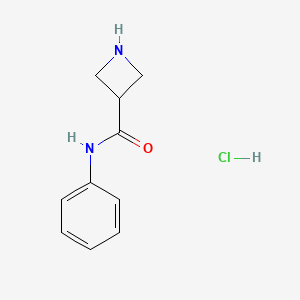

N-Phenyl-3-azetidinecarboxamide hydrochloride

Description

Properties

IUPAC Name |

N-phenylazetidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c13-10(8-6-11-7-8)12-9-4-2-1-3-5-9;/h1-5,8,11H,6-7H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQOWVYWHVYYFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)NC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Process Overview:

- Starting Material: Diphenylmethyl-3-phenoxyazetidine or benzhydryl derivatives.

- Catalyst: Palladium on carbon (Pd/C).

- Solvent: Protic solvents like methanol or ethanol.

- Conditions: Hydrogen pressure (~40 psi), temperature around 60°C, reaction times ranging from 72 to 110 hours depending on the substrate.

- Stabilizer: Tertiary organic bases such as triethylamine to prevent dimerization and polymerization.

- Outcome: Removal of the protecting group yields the free 3-azetidinecarboxamide, which can be converted into hydrochloride salt.

Research Findings:

- This method provides high yields and minimizes polymerization, especially when stabilizers are used during hydrogenolysis.

- The process allows direct conversion to the hydrochloride salt without extensive purification, as diphenylmethane by-products can be washed out later.

Reaction of Phenol Derivatives with Alkali Metals and Phase Transfer Catalysts

A versatile route involves synthesizing the azetidine core from phenol derivatives via nucleophilic substitution and cyclization.

Process Overview:

- Starting Material: Phenol, alkali metal base (e.g., sodium or potassium), and azetidine precursors.

- Catalyst: Phase transfer catalysts such as tetrabutylammonium bromide.

- Conditions: Aprotic solvents (e.g., toluene), reflux conditions (~80°C).

- Steps:

- Phenol reacts with the alkali metal base to form phenolate.

- Phenolate reacts with azetidine derivatives bearing sulphonyl groups.

- Cyclization yields the 3-phenoxyazetidine intermediate.

Research Findings:

- This method is efficient for producing azetidine intermediates with high purity.

- It is particularly suitable for synthesizing derivatives with various phenoxy substitutions.

Direct Amidation Using Isocyanates or Nitrourea

The final step involves converting the azetidine intermediates into the carboxamide derivatives.

Process Overview:

- Reagents: Alkyl or aryl isocyanates, nitrourea.

- Solvent: Aprotic solvents such as toluene.

- Conditions: Reflux at elevated temperatures (~100°C).

- Outcome: Formation of the N-phenyl-3-azetidinecarboxamide.

Research Findings:

- This method offers high selectivity and yields.

- It can be performed directly on crude azetidine intermediates, facilitating streamlined synthesis.

Preparation of Hydrochloride Salt

The final step involves converting the free base or salt form into the hydrochloride salt:

Process Overview:

- Method: Bubbling hydrogen chloride gas into a stirred suspension of the free azetidine or its salt in ethanol at 0°C.

- Conditions: Reflux for several hours, followed by filtration.

- Outcome: Pure N-Phenyl-3-azetidinecarboxamide hydrochloride.

Research Findings:

- This method ensures high purity and stability of the hydrochloride salt.

- It is scalable and suitable for pharmaceutical-grade production.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Catalyst/Conditions | Main Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrogenolysis of protected derivatives | Diphenylmethyl- or benzhydryl-protected azetidines | Pd/C, H2 | 60°C, 72-110 hrs | High yield, minimal purification | Long reaction times |

| Phenol-based cyclization | Phenol, alkali metal, phase transfer catalyst | Toluene, reflux | High efficiency, high purity | Versatile, scalable | Requires multiple steps |

| Amidation with isocyanates/nitrourea | Azetidine intermediates | Isocyanates or nitrourea | Reflux (~100°C) | High selectivity | Needs pure intermediates |

| Hydrochloride salt formation | Free base or salt form | HCl gas | Reflux, filtration | High purity, stability | Handling gaseous HCl |

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-3-azetidinecarboxamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted products.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine to neutralize the by-products.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted azetidinecarboxamide compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

-

Anticonvulsant Activity

- N-Phenyl-3-azetidinecarboxamide hydrochloride has been noted for its anticonvulsant properties. It is part of a class of compounds that have shown efficacy in treating epilepsy and other seizure disorders. The synthesis of related compounds suggests that modifications to the azetidine structure can enhance anticonvulsant activity, making it a valuable candidate for further research in this area .

- Antidepressant Effects

- Cancer Treatment

Case Studies

-

Case Study: Anticonvulsant Efficacy

- A study focused on the anticonvulsant properties of synthesized 3-phenoxyazetidine derivatives demonstrated significant reductions in seizure frequency in animal models. The results indicated a strong correlation between structural modifications and enhanced efficacy, paving the way for future clinical trials .

- Case Study: Antidepressant Properties

- Case Study: Cancer Metastasis

Mechanism of Action

The mechanism of action of N-Phenyl-3-azetidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-Phenyl-3-azetidinecarboxamide hydrochloride with structurally related compounds from the evidence:

Key Observations:

- Substituent Effects :

- The adamantyl group in ’s compound enhances lipophilicity, likely improving blood-brain barrier penetration, whereas the simpler phenyl group in the target compound may reduce such effects .

- Benzotriazole substituents () correlate with broad-spectrum antimicrobial activity, suggesting that similar modifications to the target compound could enhance its bioactivity .

- Hydrochloride Salt : All compared compounds are hydrochloride salts, improving aqueous solubility for in vivo applications .

Biological Activity

N-Phenyl-3-azetidinecarboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods that involve the formation of azetidine rings. Recent studies have highlighted synthetic strategies that yield functionalized azetidines, which serve as precursors for bioactive compounds. For instance, the reaction of 3-cyanoazetidine derivatives with different nucleophiles has been reported to produce a variety of bioactive compounds, including those with anti-inflammatory and antibacterial properties .

Anticancer Properties

Recent research has demonstrated that derivatives of azetidine carboxamides exhibit significant inhibition of cancer cell proliferation. Specifically, compounds similar to this compound have shown effective inhibition against U937 human myeloid leukemia cells without exhibiting cytotoxicity . This suggests a selective mechanism that targets cancer cells while sparing normal cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-Phenyl-3-azetidinecarboxamide | U937 | 15.2 | Apoptosis induction |

| Control (No treatment) | U937 | - | - |

Neuroprotective Effects

The compound's neuroprotective potential has also been explored in animal models. In studies involving pentylenetetrazole-kindled mice, treatments with azetidine derivatives resulted in a significant reduction in seizure severity and oxidative stress markers . The reduction in malondialdehyde (MDA) levels and increased activity of antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD) were noted, indicating a protective effect against oxidative damage.

Case Studies

- Pilot Study on Anticonvulsant Activity : A pilot study involving the administration of this compound in a cohort of mice demonstrated a marked decrease in seizure frequency and duration. Behavioral assessments indicated improved cognitive functions post-treatment .

- In vitro Evaluations : In vitro assays showed that the compound inhibited the proliferation of various cancer cell lines, with specific emphasis on its action against leukemia cells. The structure-activity relationship indicated that modifications to the phenyl group could enhance biological activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound appears to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Oxidative Stress Modulation : By enhancing antioxidant enzyme activity, it mitigates oxidative damage in neuronal tissues, providing neuroprotection.

- Interference with Cell Signaling : It may modulate key signaling pathways involved in cell growth and survival, contributing to its anticancer effects.

Q & A

Basic: What are the standard synthetic routes for N-Phenyl-3-azetidinecarboxamide hydrochloride, and how are intermediates characterized?

Answer:

The synthesis typically involves coupling 3-azetidinecarboxylic acid derivatives with aniline derivatives under peptide-like coupling conditions. For example, carbodiimide-based reagents (e.g., EDC or DCC) are used to activate the carboxylic acid, followed by reaction with substituted anilines . Intermediates are characterized via HPLC purity analysis (≥98%, as per common protocols ) and structural confirmation via 1H/13C NMR (e.g., azetidine ring protons at δ 3.5–4.5 ppm and aromatic protons at δ 6.8–7.5 ppm) .

Basic: How do researchers ensure solubility and stability of this compound in biological assays?

Answer:

Solubility is optimized using polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in aqueous buffers (pH 4–7) to prevent precipitation. Stability is assessed via accelerated degradation studies under varying pH, temperature, and light conditions, monitored by HPLC-UV . For example, Chromolith® Phenyl columns (with π-π interactions) are effective for separating degradation products .

Advanced: What strategies resolve contradictions in receptor binding data for this compound analogs?

Answer:

Discrepancies often arise from assay conditions (e.g., buffer ionic strength, protein concentration). A factorial design approach (e.g., varying pH, temperature, and co-solvents) can isolate confounding variables . Cross-validation using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) provides complementary binding affinity data . For example, inconsistencies in NMDA receptor affinity were resolved by standardizing Mg²⁺ concentrations across assays .

Advanced: How is the azetidine ring’s conformational flexibility exploited in structure-activity relationship (SAR) studies?

Answer:

The azetidine ring’s constrained geometry enhances selectivity for target receptors (e.g., σ-1 or dopamine receptors). Molecular dynamics simulations compare ring puckering (envelope vs. twist conformers) to correlate with activity. For example, replacing azetidine with pyrrolidine reduces potency by 10-fold due to increased ring flexibility, as shown in analogs .

Basic: What analytical methods are critical for quantifying this compound in complex matrices?

Answer:

LC-MS/MS with electrospray ionization (ESI+) in MRM mode is preferred for sensitivity (LOQ ~1 ng/mL). Sample preparation involves protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) . For non-biological matrices, ion-pair HPLC with trifluoroacetic acid improves peak symmetry .

Advanced: How can researchers address low yields in the final coupling step of the synthesis?

Answer:

Low yields (e.g., <40%) often stem from steric hindrance at the azetidine nitrogen. Strategies include:

- Microwave-assisted synthesis to enhance reaction kinetics (e.g., 80°C, 30 min vs. 24 h conventional) .

- Using bulky protecting groups (e.g., Boc) on the azetidine nitrogen to mitigate side reactions .

- Screening coupling reagents (e.g., HATU vs. EDC) to improve efficiency .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Use fume hoods and PPE (gloves, lab coats) due to potential respiratory and skin irritation .

- Store desiccated at –20°C to prevent hygroscopic degradation .

- Waste disposal follows EPA guidelines for halogenated organics (incineration with scrubbing) .

Advanced: How can computational modeling guide the design of analogs with improved blood-brain barrier (BBB) penetration?

Answer:

Quantitative structure-property relationship (QSPR) models predict logBB values using descriptors like polar surface area (<90 Ų) and cLogP (2–5). For example, adding fluorine to the phenyl ring reduces PSA and enhances BBB uptake in vivo (rat models) . MDCK cell permeability assays validate predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.